molecular formula C20H26ClN5OS B1682374 Tildacerfont CAS No. 1014983-00-6

Tildacerfont

Cat. No. B1682374
M. Wt: 420 g/mol
InChI Key: XVAWSBAQNIXMIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08030304B2

Procedure details

Combine 7-(1-ethyl-propyl)-3-iodo-2,5-dimethyl-pyrazolo[1,5-a]pyrimidine, (9 g, 26.2 mmol) and 4-chloro-2-morpholino-thiazole (7.5 g, 36 7 mmol) in dimethylformamide (90 mL) previously degassed with nitrogen. Add cesium carbonate (17.8 g, 55 mmol), copper iodide (250 mg, 1.31 mmol), triphenylphosphine (550 mg, 2.09 mmol) and palladium acetate (117 mg, 0.52 mmol). Heat the mixture to 125° C. for 16 h and then cool to 22° C. Add water (900 mL) and extract with methyl-t-butyl ether (3×200 mL). Combine the organic portions and evaporate the solvent. Purify by silica gel chromatography eluting with hexanes/ethyl acetate (4/1) to afford the title compound (6.4 g, 62%). ES/MS m/z (35Cl) 420 (M+1)+.
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
17.8 g
Type
reactant
Reaction Step Two
Quantity
550 mg
Type
reactant
Reaction Step Three
Quantity
250 mg
Type
catalyst
Reaction Step Four
Quantity
117 mg
Type
catalyst
Reaction Step Five
Yield
62%

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:3]([C:6]1[N:11]2[N:12]=[C:13]([CH3:16])[C:14](I)=[C:10]2[N:9]=[C:8]([CH3:17])[CH:7]=1)[CH2:4][CH3:5])[CH3:2].[Cl:18][C:19]1[N:20]=[C:21]([N:24]2[CH2:29][CH2:28][O:27][CH2:26][CH2:25]2)[S:22][CH:23]=1.C(=O)([O-])[O-].[Cs+].[Cs+].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>CN(C)C=O.[Cu](I)I.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[Cl:18][C:19]1[N:20]=[C:21]([N:24]2[CH2:25][CH2:26][O:27][CH2:28][CH2:29]2)[S:22][C:23]=1[C:14]1[C:13]([CH3:16])=[N:12][N:11]2[C:6]([CH:3]([CH2:4][CH3:5])[CH2:1][CH3:2])=[CH:7][C:8]([CH3:17])=[N:9][C:10]=12 |f:2.3.4,8.9.10|

Inputs

Step One
Name
Quantity
9 g
Type
reactant
Smiles
C(C)C(CC)C1=CC(=NC=2N1N=C(C2I)C)C
Name
Quantity
7.5 g
Type
reactant
Smiles
ClC=1N=C(SC1)N1CCOCC1
Name
Quantity
90 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
17.8 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Step Three
Name
Quantity
550 mg
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Step Four
Name
Quantity
250 mg
Type
catalyst
Smiles
[Cu](I)I
Step Five
Name
Quantity
117 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
125 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cool to 22° C
EXTRACTION
Type
EXTRACTION
Details
Add water (900 mL) and extract with methyl-t-butyl ether (3×200 mL)
CUSTOM
Type
CUSTOM
Details
Combine the organic portions and evaporate the solvent
CUSTOM
Type
CUSTOM
Details
Purify by silica gel chromatography
WASH
Type
WASH
Details
eluting with hexanes/ethyl acetate (4/1)

Outcomes

Product
Name
Type
product
Smiles
ClC=1N=C(SC1C=1C(=NN2C1N=C(C=C2C(CC)CC)C)C)N2CCOCC2
Measurements
Type Value Analysis
AMOUNT: MASS 6.4 g
YIELD: PERCENTYIELD 62%
YIELD: CALCULATEDPERCENTYIELD 217.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.